3-Cyclopentylpropane-1-sulfonamide

CAS No.: 1565613-43-5

Cat. No.: VC4511019

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565613-43-5 |

|---|---|

| Molecular Formula | C8H17NO2S |

| Molecular Weight | 191.29 |

| IUPAC Name | 3-cyclopentylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11) |

| Standard InChI Key | GIINLTHAAGFVDV-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CCCS(=O)(=O)N |

Introduction

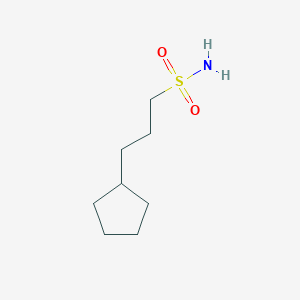

Structural and Chemical Identity

3-Cyclopentylpropane-1-sulfonamide (CAS: 1565613-43-5) has the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.3 g/mol. The structure comprises:

-

A cyclopentyl group at the third carbon of the propane chain.

-

A sulfonamide moiety (-SO₂NH₂) at the terminal carbon.

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The sulfonamide group confers electrophilicity, enabling participation in hydrogen bonding and interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 191.3 g/mol |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Stable under inert atmospheres; hydrolyzes under strong acidic/basic conditions |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sulfonylation of a propane sulfonyl chloride intermediate followed by amination:

-

Sulfonyl Chloride Formation:

-

Amination:

Critical Reaction Conditions:

-

Temperature: 0–25°C for sulfonylation; 60–100°C for amination .

-

Solvents: Toluene or dichloromethane for sulfonylation; formic acid/water mixtures for tert-butyl group cleavage .

Scalability and Optimization

Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation. Continuous flow systems and catalyst recycling (e.g., copper ligands) are proposed to enhance efficiency .

Chemical Reactivity and Functionalization

The sulfonamide group participates in:

-

Nucleophilic Substitution: Reacts with alkyl halides to form N-alkylated derivatives.

-

Hydrolysis: Under acidic conditions, yields 3-cyclopentylpropane-1-sulfonic acid .

-

Coordination Chemistry: Binds metal ions (e.g., Cu²⁺) via the sulfonamide nitrogen, relevant to catalysis .

The cyclopentyl group undergoes ring-opening reactions under strong oxidizing conditions, forming linear ketones or carboxylic acids.

Biological and Pharmacological Applications

Medicinal Chemistry

Sulfonamides are pivotal in drug design due to their enzyme inhibitory properties. 3-Cyclopentylpropane-1-sulfonamide serves as a precursor for:

-

Carbonic Anhydrase Inhibitors: Analogues show potential in glaucoma treatment .

-

Antibacterial Agents: Structural similarity to sulfa drugs suggests activity against dihydropteroate synthase .

Material Science

The compound’s sulfonamide group facilitates polymer cross-linking, enhancing thermal stability in resins and coatings .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume